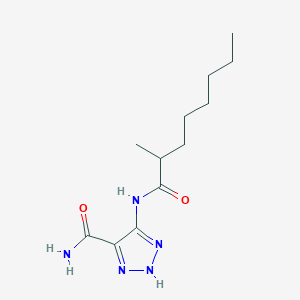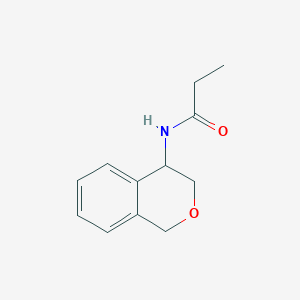![molecular formula C12H17N3O3 B7429645 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide](/img/structure/B7429645.png)
2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide, also known as Mecarbinate, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of benzamide and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide is believed to exert its effects by inhibiting the activity of certain enzymes in the body. Specifically, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell growth. By inhibiting HDAC activity, 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide may be able to modulate gene expression and cell growth, making it a potentially useful tool in cancer research and drug discovery.
Biochemical and Physiological Effects:
2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide has been found to exhibit various biochemical and physiological effects. In addition to its HDAC inhibitory activity, it has been found to induce apoptosis (programmed cell death) in cancer cells and to modulate neurotransmitter release in the brain. It has also been shown to have potential anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide is its specificity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in gene expression and cell growth. However, like any chemical compound, 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide has certain limitations. For example, it may have off-target effects that could complicate experimental results. Additionally, its mechanism of action is not yet fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide. One area of interest is its potential use in cancer research, where it may be able to induce apoptosis in cancer cells and inhibit tumor growth. Another area of interest is its potential use in neuroscience, where it may be able to modulate neurotransmitter release and potentially be useful in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide and to identify any potential off-target effects.
Métodos De Síntesis
2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-N-(2-aminoethyl)carbamic acid. The final step involves the reaction of the resulting N-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide with hydroxylamine hydrochloride to yield 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide.
Aplicaciones Científicas De Investigación
2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide has been extensively studied for its potential use in scientific research. It has been found to exhibit various biochemical and physiological effects, making it useful in a wide range of research applications. Some of the key areas of research where 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide has been used include cancer research, neuroscience, and drug discovery.
Propiedades
IUPAC Name |
2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8-4-3-5-9(10(8)16)11(17)14-6-7-15-12(18)13-2/h3-5,16H,6-7H2,1-2H3,(H,14,17)(H2,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOFPKXWOQXOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCCNC(=O)NC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(2-hydroxycyclohexyl)methylsulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B7429562.png)


![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 5-cyclopropyl-5-oxopentanoate](/img/structure/B7429574.png)
![N-{4-[2,2,6-trimethyl-6-(trifluoromethyl)morpholine-4-carbonyl]phenyl}prop-2-enamide](/img/structure/B7429587.png)
![2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine](/img/structure/B7429597.png)
![N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7429612.png)
![2-[2-[cyano(phenyl)methyl]pyrrolidin-1-yl]-N-(2,3-dihydro-1H-indol-5-yl)-2-oxoacetamide](/img/structure/B7429620.png)

![Ethyl 2-[2-oxo-3-[[1-(trifluoromethyl)cyclopentanecarbonyl]amino]pyridin-1-yl]acetate](/img/structure/B7429647.png)
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)
![2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B7429662.png)

![3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid](/img/structure/B7429687.png)